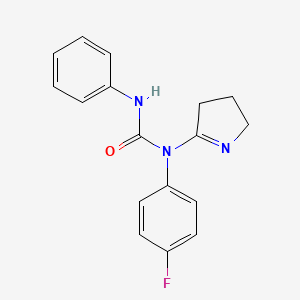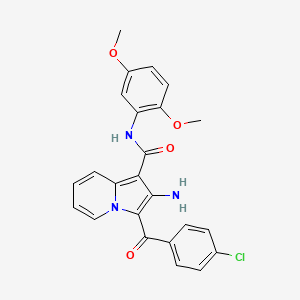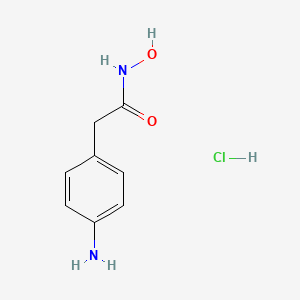![molecular formula C17H16N2O3S B2379929 N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2380183-28-6](/img/structure/B2379929.png)
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies. This compound is designed to selectively target hypoxic tumor cells, which are known to be resistant to conventional cancer therapies.
Mechanism of Action
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is metabolized by hypoxia-inducible factor 1-alpha (HIF-1α) to release the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA alkylating agent that induces DNA cross-linking and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been shown to induce cell death in hypoxic tumor cells through a variety of mechanisms, including DNA damage, apoptosis, and autophagy. In addition, N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been shown to inhibit angiogenesis and metastasis, which are critical processes in cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is its ability to selectively target hypoxic tumor cells, which are known to be resistant to conventional cancer therapies. This makes N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide a potentially valuable addition to current cancer treatment regimens. However, N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has some limitations in lab experiments, including its sensitivity to oxygen and its potential toxicity to normal tissues.
Future Directions
There are several future directions for research on N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide. One potential direction is the development of new hypoxia-activated prodrugs that are more effective and less toxic than N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide. Another direction is the exploration of combination therapies that incorporate N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide with other cancer treatments, such as immunotherapy. Finally, there is a need for further clinical trials to determine the safety and efficacy of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide in various types of cancer.
Synthesis Methods
The synthesis of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide involves the reaction of 4-bromo-2-(4-thiophen-2-ylphenyl)ethanol with 5-methyl-1,2-oxazole-3-carboxylic acid to form the corresponding ester. This ester is then converted to the amide using standard coupling reagents. The final product is obtained by deprotection of the hydroxyl group with acid.
Scientific Research Applications
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, pancreatic, and prostate cancer. In these studies, N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been shown to selectively target hypoxic tumor cells and induce cell death via a variety of mechanisms. In addition, N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has been shown to enhance the efficacy of conventional chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-9-14(19-22-11)17(21)18-10-15(20)12-4-6-13(7-5-12)16-3-2-8-23-16/h2-9,15,20H,10H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXCZJMYRKMERU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379847.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2379848.png)

![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B2379851.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2379854.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(3-nitrophenyl)-3H-isoindol-1-ylidene]prop-2-enamide](/img/structure/B2379857.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B2379859.png)





